![molecular formula C16H24N2O2 B4844518 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4844518.png)
4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide
Overview
Description
4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as EPPB, is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. It is a synthetic compound that was first synthesized in 2008 and has since been used in numerous studies to investigate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 70 (HSP70). HSP70 is a chaperone protein that plays a key role in the folding and stabilization of other proteins. By inhibiting the activity of HSP70, 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide may disrupt the proper functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have potential as an antimicrobial agent. It has also been shown to have anti-inflammatory activity, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its potency. It has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide is its relatively short half-life. This means that it may not be effective for long-term treatments or experiments.
Future Directions
There are many potential future directions for research on 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is in the development of new cancer therapies based on the compound. Researchers are also interested in exploring its potential as an antimicrobial agent and anti-inflammatory therapy. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide is a synthetic compound that has shown great promise in scientific research. It has been shown to have potent anti-cancer activity, as well as potential applications in the treatment of other diseases. While there are still many questions to be answered about its mechanism of action and potential side effects, 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide represents an exciting area of research with many potential applications.
Scientific Research Applications
4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide has been studied extensively in scientific research for its potential applications in various fields. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide has potent anti-cancer activity, particularly against breast cancer cells. It has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and prostate cancer cells.
properties
IUPAC Name |
4-ethyl-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-14-4-6-15(7-5-14)16(19)17-8-3-9-18-10-12-20-13-11-18/h4-7H,2-3,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRQUKOPWMKVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[3-(morpholin-4-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(2-methoxyphenoxy)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4844450.png)
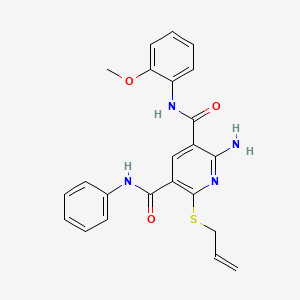
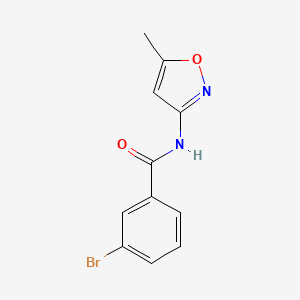
![ethyl 2-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844468.png)
![methyl 3-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4844484.png)
![2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4844493.png)
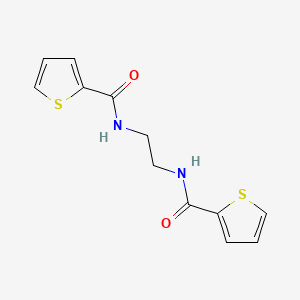
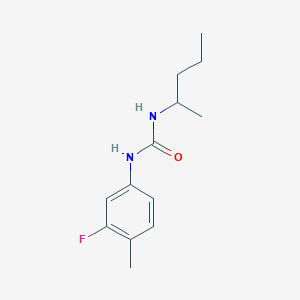
![1-{2-[(2-methoxyethyl)thio]benzoyl}-4-phenylpiperazine](/img/structure/B4844521.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4844527.png)
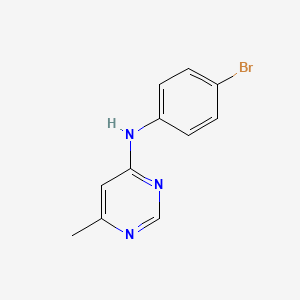
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4844541.png)